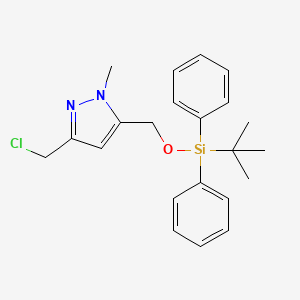

5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole

Description

Chemical Structure and Functional Groups

The compound 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole (hereafter referred to by its full IUPAC name) is a pyrazole derivative with three key substituents:

Chloromethyl group at position 3: Enhances electrophilicity and reactivity in nucleophilic substitution reactions.

tert-Butyldiphenylsilyl (TBDPS) ether at position 5: A bulky silyl protecting group that stabilizes alcohols during synthetic processes .

Methyl group at position 1: Provides steric and electronic modulation to the pyrazole core.

Synthetic Relevance

This compound is primarily used as a synthetic intermediate in pharmaceutical and materials chemistry. The TBDPS group protects hydroxyl groups during multi-step syntheses, while the chloromethyl moiety allows for further functionalization via alkylation or cross-coupling reactions . Evidence suggests its discontinued commercial availability (CymitQuimica, 2025), highlighting its niche application in specialized research .

Properties

Molecular Formula |

C22H27ClN2OSi |

|---|---|

Molecular Weight |

399.0 g/mol |

IUPAC Name |

tert-butyl-[[5-(chloromethyl)-2-methylpyrazol-3-yl]methoxy]-diphenylsilane |

InChI |

InChI=1S/C22H27ClN2OSi/c1-22(2,3)27(20-11-7-5-8-12-20,21-13-9-6-10-14-21)26-17-19-15-18(16-23)24-25(19)4/h5-15H,16-17H2,1-4H3 |

InChI Key |

IMBCUUSTHIFFCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=NN3C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

Attachment of the tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is typically introduced through silylation reactions using tert-butyldiphenylsilyl chloride and a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group or other reduced forms.

Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Alcohols, aldehydes, or carboxylic acids.

Reduction: Methyl derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The tert-butyldiphenylsilyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their structural diversity and applications. Below is a detailed comparison of the target compound with analogous structures, focusing on substituents, stability, and reactivity.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity

- The chloromethyl group in the target compound and its analogs (e.g., ) enables alkylation reactions, but steric hindrance from the TBDPS group in the target reduces its reactivity compared to simpler derivatives like 3-(chloromethyl)-1-methylpyrazole hydrochloride .

- Halogenated derivatives (e.g., 4-Bromo-5-chloro-3-(chloromethyl)-1-methylpyrazole) exhibit higher electrophilicity, making them suitable for cross-coupling reactions .

Stability and Solubility

- The TBDPS group in the target compound improves stability against basic conditions but reduces solubility in polar solvents compared to hydrochloride salts (e.g., ).

- Carboxylic acid derivatives (e.g., ) show enhanced crystallinity due to hydrogen-bonding networks, a feature absent in silyl-protected analogs .

Biological and Synthetic Applications

- Anticonvulsant activity is prominent in benzodioxole-containing pyrazoles (e.g., ), whereas the target compound’s utility lies in synthetic protection strategies .

- tert-Butyl groups (e.g., ) increase lipophilicity, favoring blood-brain barrier penetration in drug candidates, contrasting with the target’s role as a synthetic intermediate.

Research Findings and Trends

- Synthetic Flexibility : The TBDPS group in the target compound allows orthogonal deprotection in multi-step syntheses, a feature exploited in nucleotide analogs (e.g., ).

- Stability Trade-offs : While silyl ethers resist hydrolysis under basic conditions, they are prone to cleavage by fluoride ions (e.g., TBAF), limiting their use in late-stage functionalization .

- Emerging Analogs : Ethyl ester derivatives (e.g., ) retain the TBDPS group but introduce carboxylate functionality for peptide coupling, expanding synthetic versatility.

Biological Activity

5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Structural Overview

The compound's molecular formula is C19H22ClN3OSi, indicating a complex structure that includes a pyrazole ring, a chloromethyl group, and a tert-butyldiphenylsilyl ether. The presence of the chloromethyl group is particularly significant as it can engage in nucleophilic reactions with biological molecules, potentially leading to enzyme inhibition or modulation of protein functions.

The biological activity of 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole can be attributed to several mechanisms:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, which may inhibit enzymatic activity or alter protein interactions.

- Steric Hindrance : The bulky tert-butyldiphenylsilyl group provides steric hindrance that influences the compound's reactivity and interaction with biological targets.

Biological Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

- Antimicrobial Properties : Some pyrazole derivatives have shown effectiveness against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : Compounds with pyrazole structures are known for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Anticancer Activity : Certain pyrazoles have been investigated for their ability to inhibit cancer cell proliferation through various pathways .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various pyrazole derivatives, 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(chloromethyl)-1-methyl-1H-pyrazole was tested against strains of Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A comparative study assessed the anti-inflammatory effects of several pyrazole compounds. The results indicated that this specific derivative reduced pro-inflammatory cytokine levels in vitro, supporting its potential use in managing inflammatory conditions.

Comparative Analysis of Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.